molecular formula C18H26ClN3O3 B14440537 Acetylphenyl-alanyl-lysine chloromethyl ketone CAS No. 76157-63-6

Acetylphenyl-alanyl-lysine chloromethyl ketone

Cat. No.: B14440537
CAS No.: 76157-63-6
M. Wt: 367.9 g/mol
InChI Key: NFWHCRXYRQNWPY-HOTGVXAUSA-N
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Description

Acetylphenyl-alanyl-lysine chloromethyl ketone is a synthetic compound known for its role as a protease inhibitor. It is often used in biochemical research to study enzyme mechanisms and protein interactions. The compound’s structure includes a chloromethyl ketone group, which is reactive and allows it to form covalent bonds with specific amino acid residues in proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetylphenyl-alanyl-lysine chloromethyl ketone typically involves multiple steps, starting from basic organic compounds. The process includes the formation of peptide bonds between phenylalanine, alanine, and lysine, followed by the introduction of the chloromethyl ketone group. The reaction conditions often require the use of protecting groups to prevent unwanted reactions and the use of specific reagents to introduce the chloromethyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale peptide synthesis techniques. These methods include solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS), which allow for the efficient and scalable production of the compound. The use of automated synthesizers and high-purity reagents ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Acetylphenyl-alanyl-lysine chloromethyl ketone undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, forming covalent bonds with nucleophiles such as amino acid residues in proteins.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in its typical applications.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in reactions with this compound include amino acids and other protein residues.

    Solvents: Organic solvents such as dimethyl sulfoxide (DMSO) and acetonitrile are often used to dissolve the compound and facilitate reactions.

Major Products

The major products formed from reactions with this compound are typically covalently modified proteins. These modifications can inhibit the activity of specific enzymes, making the compound useful for studying enzyme mechanisms.

Scientific Research Applications

Acetylphenyl-alanyl-lysine chloromethyl ketone has a wide range of applications in scientific research:

    Chemistry: Used to study reaction mechanisms and the behavior of reactive intermediates.

    Biology: Employed in the study of protein-protein interactions and enzyme inhibition.

    Medicine: Investigated for its potential therapeutic applications as a protease inhibitor, particularly in the treatment of diseases involving dysregulated protease activity.

    Industry: Utilized in the development of biochemical assays and diagnostic tools.

Mechanism of Action

The mechanism of action of acetylphenyl-alanyl-lysine chloromethyl ketone involves the formation of a covalent bond between the chloromethyl group and specific amino acid residues in target proteins. This covalent modification can inhibit the activity of enzymes by blocking their active sites or altering their conformation. The compound is particularly effective against serine proteases, which have a nucleophilic serine residue in their active sites.

Comparison with Similar Compounds

Similar Compounds

    Tosyl phenylalanyl chloromethyl ketone: Another protease inhibitor with a similar mechanism of action but different specificity.

    Nα-Tosyl-L-lysine chloromethyl ketone: Inhibits trypsin-like serine proteinases and has a similar structure but different target specificity.

Uniqueness

Acetylphenyl-alanyl-lysine chloromethyl ketone is unique in its combination of amino acid residues and the presence of the chloromethyl ketone group. This combination allows for specific interactions with a wide range of proteases, making it a versatile tool in biochemical research.

Properties

CAS No.

76157-63-6

Molecular Formula

C18H26ClN3O3

Molecular Weight

367.9 g/mol

IUPAC Name

(2S)-2-acetamido-N-[(3S)-7-amino-1-chloro-2-oxoheptan-3-yl]-3-phenylpropanamide

InChI

InChI=1S/C18H26ClN3O3/c1-13(23)21-16(11-14-7-3-2-4-8-14)18(25)22-15(17(24)12-19)9-5-6-10-20/h2-4,7-8,15-16H,5-6,9-12,20H2,1H3,(H,21,23)(H,22,25)/t15-,16-/m0/s1

InChI Key

NFWHCRXYRQNWPY-HOTGVXAUSA-N

Isomeric SMILES

CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCN)C(=O)CCl

Canonical SMILES

CC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)CCl

Origin of Product

United States

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